molecular formula C17H21N3O3 B11064445 ethyl {3,5-dimethyl-4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3,5-dimethyl-4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No.: B11064445
M. Wt: 315.37 g/mol
InChI Key: AWPOMKUWGRMRKX-UHFFFAOYSA-N
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Description

ETHYL 2-{3,5-DIMETHYL-4-[(2-PHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenylacetyl group and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[(2-PHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via an acylation reaction, where the pyrazole derivative reacts with phenylacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3,5-DIMETHYL-4-[(2-PHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

    Substitution: The phenylacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dihydropyrazoles.

    Substitution: Formation of new acyl derivatives.

Scientific Research Applications

ETHYL 2-{3,5-DIMETHYL-4-[(2-PHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[(2-PHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{3,5-DIMETHYL-4-[(2-BENZOYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE: Similar structure but with a benzoyl group instead of a phenylacetyl group.

    ETHYL 2-{3,5-DIMETHYL-4-[(2-ACETYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE: Similar structure but with an acetyl group instead of a phenylacetyl group.

Uniqueness

ETHYL 2-{3,5-DIMETHYL-4-[(2-PHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of the phenylacetyl group, which may impart distinct biological and chemical properties compared to its analogs

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[(2-phenylacetyl)amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C17H21N3O3/c1-4-23-16(22)11-20-13(3)17(12(2)19-20)18-15(21)10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,18,21)

InChI Key

AWPOMKUWGRMRKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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